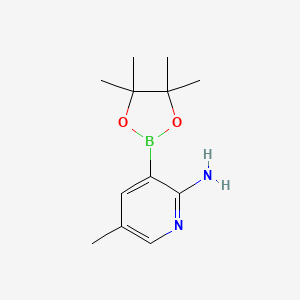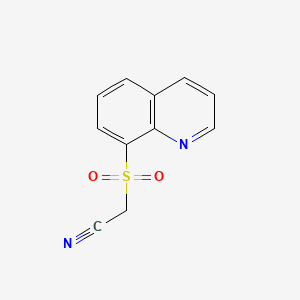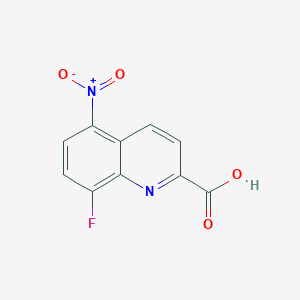
8-Fluoro-5-nitroquinoline-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-5-nitroquinoline-2-carboxylic acid typically involves the fluorination and nitration of quinoline derivatives. One common method includes the nucleophilic substitution of halogen atoms on quinoline with fluorine, followed by nitration using nitric acid under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including cyclization reactions, direct fluorination, and nitration. The use of organometallic compounds and cross-coupling reactions are also explored to achieve higher yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: 8-Fluoro-5-nitroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The fluorine atom can be substituted with other nucleophiles, leading to the formation of diverse quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various substituted quinolines, which can exhibit different biological and chemical properties .
Aplicaciones Científicas De Investigación
8-Fluoro-5-nitroquinoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antineoplastic, and antiviral activities.
Industry: Utilized in the development of dyes, liquid crystals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 8-Fluoro-5-nitroquinoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to bind to these targets, while the nitro group contributes to its reactivity. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to the compound’s biological effects .
Comparación Con Compuestos Similares
5-Fluoroquinoline: Shares the fluorine substitution but lacks the nitro group.
8-Nitroquinoline: Contains the nitro group but not the fluorine substitution.
Fluoroquinolones: A broader class of compounds with similar structures but varying substitutions.
Uniqueness: 8-Fluoro-5-nitroquinoline-2-carboxylic acid is unique due to the simultaneous presence of both fluorine and nitro groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H5FN2O4 |
|---|---|
Peso molecular |
236.16 g/mol |
Nombre IUPAC |
8-fluoro-5-nitroquinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H5FN2O4/c11-6-2-4-8(13(16)17)5-1-3-7(10(14)15)12-9(5)6/h1-4H,(H,14,15) |
Clave InChI |
HEPLMLHBKSVMCS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC2=C(C=CC(=C21)[N+](=O)[O-])F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


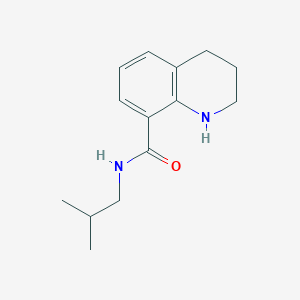
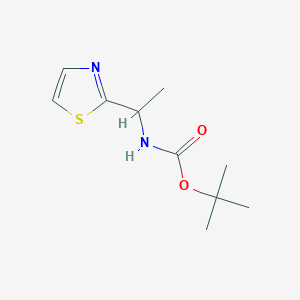

![7-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11877446.png)
![7-Hydroxy-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11877458.png)
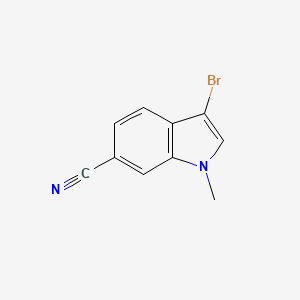
![1'-Methyl-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11877474.png)
![1-(2-Aminoethyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11877487.png)
![1,1,5-Trimethyl-1,2-dihydrofuro[2,3-c]quinolin-4(5H)-one](/img/structure/B11877494.png)


![3-(4-Fluorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11877507.png)
